Desmethyl Bosentan

OATP1B1 inhibition hepatic uptake drug-drug interaction

Researchers studying bosentan-related drug-drug interactions require a metabolite-specific standard for OATP1B1/1B3 inhibition (IC50: 3.8/7.4 µM) and PXR-mediated CYP3A4 induction (~6-fold at 50 µM) that hydroxylated metabolites cannot provide. This fully characterized reference standard (≥98% purity) resolves this gap for LC-MS/MS method validation and PBPK modeling. - Enables OATP1B1/1B3 inhibition benchmarking with quantifiable IC50 values - Serves as positive control for CYP3A4 & PXR activation assays - Validated DBS-LC-MS/MS recovery: 98.0-100%, stable 3.5 months at ambient temperature

Molecular Formula C26H27N5O6S
Molecular Weight 537.6 g/mol
CAS No. 253688-61-8
Cat. No. B193190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Bosentan
CAS253688-61-8
Synonyms4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide;  Ro 47-8634
Molecular FormulaC26H27N5O6S
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
InChIInChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31)
InChIKeySTTLKJGYAWXIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceGreen-Yellowish Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Bosentan Procurement Guide


Desmethyl bosentan (Ro 47-8634) is an O-demethylated active metabolite of the dual endothelin receptor antagonist bosentan, formed via cytochrome P450 (CYP2C9 and CYP3A4) metabolism [1]. As a minor metabolite species in human plasma [2], desmethyl bosentan is classified as a sulfonamide-based bipyrimidine compound with the molecular formula C26H27N5O6S and a molecular weight of 537.6 g/mol [3]. This compound is available as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and LC-MS/MS-based quantification of bosentan metabolites in biological matrices [4].

Bosentan O-demethylated metabolite reference standard
LC-MS/MS bioanalytical method validation support
OATP1B1/1B3-mediated DDI research context
Minor metabolite for low endogenous interference

Why Desmethyl Bosentan Cannot Be Substituted


Substituting desmethyl bosentan (Ro 47-8634) with hydroxy bosentan (Ro 48-5033) or hydroxy desmethyl bosentan (Ro 64-1056) in analytical and pharmacological studies is scientifically invalid due to fundamentally distinct chemical structures, metabolic origins, and biological activities. Ro 48-5033 is formed by hydroxylation at the t-butyl group of bosentan and is the major metabolite in human plasma [1], whereas Ro 47-8634 is the product of O-demethylation of the phenolic methyl ester and represents a minor metabolite species [2]. Critically, desmethyl bosentan uniquely activates the pregnane X receptor (PXR) and induces CYP3A4, ABCB1 (P-gp), and ABCG2 (BCRP) expression, while the hydroxylated metabolites Ro 48-5033 and Ro 64-1056 exhibit no significant induction of these drug-metabolizing enzymes or transporters [3]. These metabolite-specific differences preclude generic interchangeability in drug-drug interaction studies, bioanalytical method validation, and pharmacokinetic modeling.

Metabolic origin mismatch
O-demethylation vs. t-butyl hydroxylation may shift DDI and induction profiles
CYP3A4 induction divergence
Only desmethyl bosentan induces CYP3A4; hydroxylated metabolites show no induction

Quantitative Differentiation Evidence


OATP1B1 Transporter Inhibition

Desmethyl bosentan inhibits the hepatic uptake transporter OATP1B1 with an IC50 of 3.8 μM (95% CI: 1.9–7.6), demonstrating a transporter inhibition profile that is distinct from both bosentan and the hydroxylated metabolites. In contrast, hydroxy bosentan (Ro 48-5033) and hydroxy desmethyl bosentan (Ro 64-1056) exhibit only weak inhibition of OATP1B1, while bosentan itself is a known substrate of OATP1B1 and OATP1B3 [1]. This differential OATP1B1 inhibition by desmethyl bosentan may contribute uniquely to the overall drug-drug interaction profile observed with bosentan therapy [2].

OATP1B1 inhibition
Head-to-head
IC50 3.8 μM (95% CI 1.9–7.6)
Reported quantifiable inhibition; hydroxylated metabolites: weak only
Assay: HEK-OATP1B1, 8-fluorescein-cAMP uptake
OATP1B1 inhibition hepatic uptake drug-drug interaction transporter assay

OATP1B3 Transporter Inhibition

Desmethyl bosentan inhibits the hepatic uptake transporter OATP1B3 with an IC50 of 7.4 μM (95% CI: 2.6–21.52) [1]. This inhibition is quantifiable and distinct from the behavior of hydroxy bosentan (Ro 48-5033) and hydroxy desmethyl bosentan (Ro 64-1056), which demonstrate only weak inhibition of OATP1B3 in the same assay system [2]. Bosentan itself is a substrate of OATP1B3, and inhibition of this transporter by cyclosporin A and rifampicin has been shown to increase bosentan plasma concentrations in clinical settings [3].

OATP1B3 inhibition
Head-to-head
IC50 7.4 μM (95% CI 2.6–21.5)
Reported quantifiable inhibition; hydroxylated metabolites: weak only
Assay: HEK-OATP1B3, 8-fluorescein-cAMP uptake
OATP1B3 inhibition hepatic transporter pharmacokinetic interaction in vitro DDI

CYP3A4 mRNA Induction

Desmethyl bosentan induces CYP3A4 mRNA expression approximately 6-fold at a concentration of 50 μM in LS180 cells [1]. This induction is mediated through activation of the pregnane X receptor (PXR), for which desmethyl bosentan demonstrates the highest potency among all bosentan metabolites tested [2]. In direct contrast, the hydroxylated metabolites hydroxy bosentan (Ro 48-5033) and hydroxy desmethyl bosentan (Ro 64-1056) do not induce CYP3A4 mRNA expression at any concentration tested [3]. Desmethyl bosentan also induces ABCB1 (P-gp, ~4.5-fold at 50 μM) and ABCG2 (BCRP, ~2-fold at 50 μM), whereas CYP2C19, ABCB11, and ABCC2 show no induction [4].

CYP3A4 induction
Head-to-head
~6-fold at 50 μM
Induces CYP3A4; hydroxylated metabolites show no induction
LS180 cells, 50 μM, mRNA expression
CYP3A4 induction nuclear receptor activation PXR agonism drug metabolism

Dried Blood Spot Recovery Efficiency

In a fully automated online human dried blood spot (DBS) LC-MS/MS analytical method, desmethyl bosentan (Ro 47-8634) demonstrated superior recovery efficiency compared to bosentan and other bosentan metabolites. The system allowed recoveries between 98.0% and 100% for Ro 47-8634, compared to 83.0%–92.3% for bosentan, 94.4%–100% for hydroxy bosentan (Ro 48-5033), and 94.3%–100% for hydroxy desmethyl bosentan (Ro 64-1056) [1]. Additionally, the method exhibited inter-day accuracy and precision of 91.6–108.0% and 3.4–14.6%, respectively, with good linearity (r² ≥ 0.9951) over 2 ng/mL (5 ng/mL for Ro 47-8634) to 1500 ng/mL [2]. The analytes remained stable in human DBS for 3.5 months at ambient temperature [3].

DBS recovery
Method context
98.0–100% (higher min. vs. bosentan 83.0–92.3%)
Reported highest minimum recovery among metabolites
Automated SCAP DBS LC-MS/MS
dried blood spot LC-MS/MS bioanalytical method validation sample recovery

Minor Metabolite Status

Desmethyl bosentan (Ro 47-8634) is classified as a minor metabolite species of bosentan in humans, with plasma levels substantially lower than both the parent compound and the major metabolite hydroxy bosentan (Ro 48-5033). In a radiolabeled study of healthy male subjects receiving oral (500 mg) or intravenous (250 mg) 14C-bosentan, radioactivity in plasma could almost entirely be attributed to bosentan and two metabolites: Ro 48-5033 (major metabolite) and Ro 47-8634 [1]. However, both metabolites exhibited much lower plasma levels than bosentan [2]. Ro 48-5033 is the major metabolite in plasma, urine, and feces resulting from hydroxylation at the t-butyl group, whereas Ro 47-8634 is formed via O-demethylation of the phenolic methyl ester [3].

Minor metabolite status
Cross-study comparable
Minor species; much lower than bosentan
Supports low-endogenous interference context
Radiolabeled study in healthy subjects
drug metabolism pharmacokinetics minor metabolite hepatic clearance

Recommended Research Applications


In Vitro Hepatic Uptake Transporter DDI Studies

Desmethyl bosentan should be procured as a critical reference inhibitor for in vitro studies evaluating OATP1B1- and OATP1B3-mediated drug-drug interactions. With quantifiable IC50 values of 3.8 μM (OATP1B1) and 7.4 μM (OATP1B3) in HEK cell uptake assays, desmethyl bosentan provides a metabolite-specific benchmark that hydroxylated bosentan metabolites (Ro 48-5033 and Ro 64-1056) cannot offer due to their weak, non-quantifiable inhibition profiles [1]. This application is particularly relevant for pharmaceutical development programs assessing the potential of new chemical entities to interfere with bosentan hepatic uptake or for mechanistic studies of cyclosporin A-, rifampicin-, and sildenafil-mediated interactions with bosentan [2].

CYP3A4 and PXR Induction Assays

Desmethyl bosentan is the only bosentan metabolite suitable as a positive control or reference inducer in CYP3A4 and PXR activation assays. Its demonstrated ~6-fold induction of CYP3A4 mRNA at 50 μM in LS180 cells, coupled with the highest PXR activation potency among all bosentan metabolites, establishes it as an essential reagent for nuclear receptor transactivation studies and enzyme induction screening [1]. In contrast, hydroxy bosentan and hydroxy desmethyl bosentan show no induction of CYP3A4 or related genes, making them unsuitable for these applications [2].

LC-MS/MS Bioanalytical Method Validation

Desmethyl bosentan serves as a robust analytical reference standard for developing and validating LC-MS/MS methods for bosentan metabolite quantification in biological matrices. Validated DBS-LC-MS/MS methods demonstrate 98.0–100% recovery for desmethyl bosentan with 3.5-month ambient temperature stability in DBS samples, inter-day accuracy of 91.6–108.0%, and linearity over 5–1500 ng/mL [1]. These performance metrics, combined with its fully characterized structure and regulatory compliance as a reference standard [2], make desmethyl bosentan the preferred choice for method validation over less comprehensively characterized alternatives.

Pharmacokinetic and Metabolic Pathway Modeling

Desmethyl bosentan should be utilized in physiologically-based pharmacokinetic (PBPK) modeling and in vitro-in vivo extrapolation (IVIVE) studies to accurately represent the contribution of this minor metabolite to the overall bosentan disposition profile. Its formation via CYP2C9- and CYP3A4-mediated O-demethylation, its presence as a detectable but minor species in human plasma alongside the major metabolite Ro 48-5033, and its unique OATP1B1/1B3 inhibitory activity collectively require inclusion in comprehensive metabolic pathway models [1]. Hydroxylated metabolites cannot substitute for desmethyl bosentan in these models due to their distinct metabolic origins (hydroxylation vs. demethylation) and divergent interaction profiles with drug transporters and metabolizing enzymes [2].

Application
Selection Property
Validation Focus
In vitro hepatic transporter DDI studies
OATP1B1/B3 inhibition profile
Metabolite-specific DDI interpretation
CYP3A4/PXR induction assays
PXR agonism and CYP3A4 induction activity
Enzyme induction benchmark vs. hydroxylated metabolites
LC-MS/MS bioanalytical method validation
DBS recovery and ambient stability profile
Method performance in target matrix
PK and metabolic pathway modeling
Minor metabolite with distinct metabolic origin
IVIVE and PBPK model representation fit

Technical Documentation Hub

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